Antioxidant Capacity: 4-Methoxy Analog vs. α-Tocopherol
The 4-methoxy regioisomer, 4-methoxy-N-(pyridin-4-ylmethyl)aniline (compound 3c), demonstrates antioxidant capacity superior to both α-tocopherol and the unsubstituted parent N-(pyridin-4-ylmethyl)aniline [1]. This positional isomer evidence establishes class-level antioxidant potential for the 2-methoxy variant, with the methoxy substitution position being the primary determinant of TEAC magnitude [1].
| Evidence Dimension | Trolox Equivalent Antioxidant Capacity (TEAC) |
|---|---|
| Target Compound Data | Not directly reported (class inference from 4-methoxy analog) |
| Comparator Or Baseline | 4-Methoxy-N-(pyridin-4-ylmethyl)aniline: TEAC = 1.896; α-Tocopherol: TEAC = 0.888; N-(pyridin-4-ylmethyl)aniline: TEAC not reported |
| Quantified Difference | 4-Methoxy analog shows 2.13-fold higher TEAC versus α-tocopherol |
| Conditions | TEAC assay; comparative evaluation against α-tocopherol reference standard |
Why This Matters
The methoxy-substituted N-(pyridin-4-ylmethyl)aniline scaffold demonstrates class-validated antioxidant activity exceeding the established reference standard α-tocopherol, supporting selection of the 2-methoxy variant for antioxidant screening programs where ortho-substitution effects require systematic evaluation.
- [1] IJPBS. Antioxidant and acetylcholinesterase inhibitory properties of diverse γ-pyridinyl amine derivatives. Int J Pharm Biol Sci. View Source
